1,3,5-trimethyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-pyrazole-4-carboxamide
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Overview
Description
1,3,5-trimethyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-pyrazole-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a thiadiazole ring, and an azetidine ring, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-trimethyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-pyrazole-4-carboxamide involves multiple steps, starting with the preparation of the individual ring systems. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, while the thiadiazole ring is typically formed by the cyclization of thiosemicarbazide with a carboxylic acid derivative. The azetidine ring can be synthesized via the cyclization of an appropriate amine with a halogenated compound. These rings are then coupled together through a series of condensation reactions under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,5-trimethyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving the pyrazole, thiadiazole, and azetidine rings.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,3,5-trimethyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their function. The exact molecular targets and pathways would depend on the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
2,4,6-trimethyl-1,3,5-triazine: Another compound with a similar triazine ring structure.
1,3,5-trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene: A compound with a similar trimethylbenzene core.
Uniqueness
1,3,5-trimethyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1H-pyrazole-4-carboxamide is unique due to its combination of three different ring systems, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H18N6OS |
---|---|
Molecular Weight |
306.39 g/mol |
IUPAC Name |
1,3,5-trimethyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C13H18N6OS/c1-7-11(8(2)18(4)17-7)12(20)14-10-5-19(6-10)13-16-15-9(3)21-13/h10H,5-6H2,1-4H3,(H,14,20) |
InChI Key |
AMZGZRODMGOFDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NC2CN(C2)C3=NN=C(S3)C |
Origin of Product |
United States |
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